4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

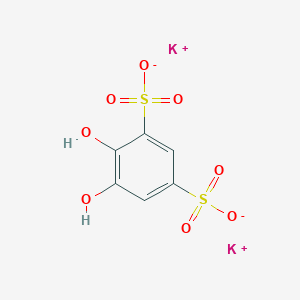

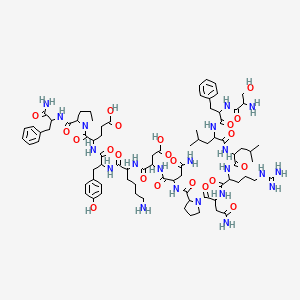

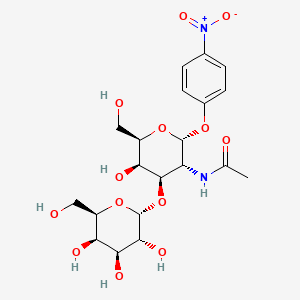

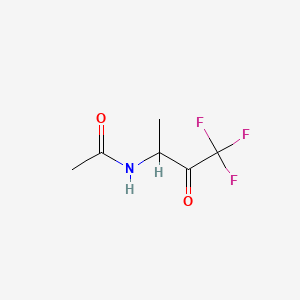

4-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc) is a derivative of glycosides. It is used as a substrate to detect and characterize α-N-acetylgalactosaminidase . The α-anomer of this compound is prepared through a combination of chemical synthesis and biocatalytic steps .

Synthesis Analysis

The synthesis of 4NP-α-GalNAc involves the preparation of an anomeric mixture through chemical synthesis, followed by the selective removal of the β-anomer using specific enzymatic hydrolysis . Fungal β-N-acetylhexosaminidase (Hex) from Penicillium oxalicum CCF 1959 is used for this purpose due to its high chemo-and regioselectivity towards the β-anomeric N-acetylgalactosamine (GalNAc) derivative .Molecular Structure Analysis

The molecular structure of 4NP-α-GalNAc is represented by the linear formula: (β-D-GlcNAc-[1→3]-α-D-GalNAc-1→OC6H4NO2) . Its molecular weight is 342.30 .Chemical Reactions Analysis

4NP-α-GalNAc is used as a substrate for determining the hydrolysing activities of pnp-glycopyranosides . The kinetic measurements of the hydrolytic reaction showed that the enzyme was not inhibited by the substrate or reaction products .Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been synthesized through various methods, including acetalation and glycosylation processes, followed by O-deacetylation to produce crystalline compounds. This synthesis process is crucial for generating derivatives for further research (Matta, Rana, & Abbas, 1984).

- The structural confirmation of these compounds is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. This technique is vital for understanding the molecular structure and confirming the synthesis of the desired compound (Matta, Rana, & Abbas, 1984).

Applications in Biochemical Studies

- 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside serves as an effective chromogenic substrate for specific enzymes like endo-alpha-N-acetyl-D-galactosaminidase. This application is crucial for enzyme studies and the screening of column fractions in enzyme purification (Umemoto, Matta, Barlow, & Bhavanandan, 1978).

- These compounds have also been used in the synthesis of various oligosaccharides and glycosides, demonstrating their role as key intermediates in complex carbohydrate synthesis. This is important for understanding carbohydrate chemistry and for potential applications in glycoprotein research (Jain, Piskorz, & Matta, 1992).

Enzyme Inhibition and Affinity Ligands

- Some derivatives of this compound have been explored as inhibitors of certain glycosidases, showcasing their potential in enzyme inhibition studies. This application is significant for research in enzymology and potentially for therapeutic uses (Jones, Shah, Kosman, & Bahl, 1974).

properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOOBMAIAWVBW-MBOHZYJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858191 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1144040-14-1 |

Source

|

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144040-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbenz[a]anthracene-d3](/img/no-structure.png)

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)